molecular formula C11H21NO2 B13300559 Ethyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate

Ethyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate

Cat. No.: B13300559
M. Wt: 199.29 g/mol
InChI Key: VKIWSYOCDMLLBN-UHFFFAOYSA-N
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Description

Ethyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate is a cyclohexane derivative featuring a unique substitution pattern: an amino group at position 1, methyl groups at positions 3 and 4, and an ethyl ester at the carboxylate moiety. Its stereoelectronic properties are influenced by the steric bulk of the dimethyl substituents and the hydrogen-bonding capacity of the amino group, which may affect its solubility, reactivity, and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the Diels-Alder reaction.

    Introduction of Functional Groups: The amino and carboxylate groups are introduced through substitution reactions. For example, the amino group can be introduced via amination reactions using reagents like ammonia or amines.

    Esterification: The carboxylate group is esterified using ethanol and an acid catalyst to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, including temperature control, pressure regulation, and the use of catalysts.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halides, alkylating agents.

Major Products:

    Oxidation Products: Nitro or nitroso derivatives.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted cyclohexane derivatives.

Scientific Research Applications

Ethyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active carboxylate moiety, which can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 1-(Methylamino)cyclohexanecarboxylate Hydrochloride

Structure: This compound (Reference Example 89 in ) shares a cyclohexane backbone with an amino group and ester moiety. However, it differs in substituents:

  • Ester group : Methyl (vs. ethyl in the target compound).
  • Amino group: Methylamino (vs. unsubstituted amino).
  • Substituents: No 3,4-dimethyl groups.

Synthesis: Prepared via reaction of methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride with 4-toluenesulfonate monohydrate in ethyl acetate, yielding 78% product .

Physicochemical Properties :

  • 1H-NMR: Key signals include δ 3.79 (ester methyl), 2.57 (methylamino), and aromatic protons from the tosylate counterion . The absence of dimethyl groups on the cyclohexane ring simplifies the splitting pattern compared to the target compound.

Key Differences :

  • The methyl ester reduces lipophilicity compared to the ethyl ester.
  • The methylamino group introduces additional steric hindrance and alters basicity.

Ethyl 3-Oxocyclohexane-1-carboxylate (CAS 33668-25-6)

Structure: This compound () replaces the amino group with a ketone at position 3 and lacks the 3,4-dimethyl groups. The structural similarity score is 0.93 .

Key Differences :

  • Functional group: A ketone at position 3 (vs. amino at position 1) significantly alters reactivity. The ketone is electron-withdrawing, reducing basicity and increasing susceptibility to nucleophilic attack.
  • Substituents: No dimethyl groups, leading to lower steric hindrance.
  • Applications : Likely used as a precursor in carbonyl chemistry rather than amine-based synthesis.

Ethyl 1-Methyl-4-oxocyclohexanecarboxylate (CAS 147905-77-9)

Structure : Features a methyl group at position 1 and a ketone at position 4, with a structural similarity score of 0.90 .

Key Differences :

  • Substitution pattern : The 1-methyl and 4-oxo groups create distinct electronic effects. The ketone at position 4 may influence ring puckering dynamics.
  • Reactivity: The absence of an amino group limits hydrogen-bonding interactions, affecting solubility in polar solvents.

Data Table: Structural and Functional Comparison

Compound Name Ester Group Amino/Ketone Group Substituents Key Physicochemical Properties
Ethyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate Ethyl 1-NH2 3,4-dimethyl High steric hindrance, basic
Methyl 1-(methylamino)cyclohexanecarboxylate Methyl 1-NHCH3 None Lower lipophilicity, tosylate salt
Ethyl 3-oxocyclohexane-1-carboxylate Ethyl 3-C=O None Ketone reactivity, no basicity
Ethyl 1-methyl-4-oxocyclohexanecarboxylate Ethyl 4-C=O 1-methyl Mixed electronic effects

Research Findings and Methodological Insights

  • Synthesis : The target compound’s synthesis may parallel methods in , but requires introduction of dimethyl groups via alkylation or cyclization strategies.
  • Crystallography : Programs like SHELXL () are critical for resolving conformational details of such sterically hindered molecules .
  • Analytical Techniques: NMR and mass spectrometry () are essential for characterizing amino-ester derivatives, with shifts influenced by substituent electronic effects .

Biological Activity

Ethyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclohexane ring with two methyl groups and an ethyl ester functional group. Its structure contributes to its interactions with biological targets, particularly enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Interaction : The amino group can form hydrogen bonds and ionic interactions with active sites of enzymes, potentially modulating their activity. This interaction is crucial in enzyme-substrate studies where it serves as a model compound for understanding amino acid behavior.
  • Receptor Binding : The compound may also exhibit binding affinity towards specific receptors, influencing physiological responses such as blood pressure regulation or anti-inflammatory effects .

Biological Activity Overview

Several studies have investigated the biological activity of this compound and related compounds. Below are summarized findings from notable research:

Study Biological Activity Findings
Inhibition of EphA2 kinaseDemonstrated potent inhibition of EphA2 kinase activity, reducing cell migration and invasion by approximately 70% in vitro.
Activation of SHP1Showed low micromolar activating effects (EC50: 1.54–2.10 μM) for SHP1, with significant selectivity over SHP2. Indicated potential anti-tumor effects against leukemia and lung cancer cells (IC50: 1.65–5.51 μM).
Antiproliferative effectsRelated compounds exhibited varying degrees of antiproliferative effects against T. brucei and other cancer cell lines, suggesting potential therapeutic applications.

Case Study 1: EphA2 Kinase Inhibition

In a study examining the effects of cyclic peptides on EphA2 kinase activity, this compound derivatives were tested for their ability to inhibit kinase activity. The results indicated that at a concentration of 2 μM, the compound completely inhibited EphA2 activity by preventing phosphorylation of its substrate poly(Glu-Tyr). This suggests that modifications to the cyclohexane structure can enhance potency and selectivity towards specific kinases.

Case Study 2: SHP1 Activation

Another investigation focused on the activation of SHP1 by derivatives of this compound. The study revealed that certain structural modifications led to enhanced activation (up to 8-fold) compared to controls. The mechanism proposed involves binding to an allosteric site on SHP1, stabilizing its active conformation and promoting dephosphorylation of key signaling proteins involved in cancer progression.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare Ethyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via multi-step reactions, such as Michael addition or cycloaddition strategies. For example, similar cyclohexane carboxylates are synthesized by reacting β-ketoesters with α,β-unsaturated ketones in the presence of a base (e.g., NaOH) under reflux conditions . Key parameters for optimization include solvent polarity (e.g., ethanol or methanol), temperature (reflux vs. room temperature), and catalyst choice (e.g., trichloroacetic acid for condensation reactions) .
  • Data Analysis : Monitor reaction progress using TLC or HPLC. Post-synthesis, purify via recrystallization (e.g., ethanol) and confirm purity via melting point analysis and spectroscopic techniques (¹H/¹³C NMR) .

Q. What experimental techniques are critical for characterizing the structural and electronic properties of this compound?

  • Structural Determination : Single-crystal X-ray diffraction (SCXRD) using SHELX software (SHELXL for refinement, SHELXS for structure solution) is the gold standard. For example, disordered conformations in cyclohexane rings require careful modeling of occupancy ratios .
  • Spectroscopic Methods : Use ¹H/¹³C NMR to confirm substituent positions and IR spectroscopy to identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking elucidate the compound’s reactivity and potential biological interactions?

  • DFT Applications : Optimize molecular geometry using Gaussian or ORCA software. Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. For cyclohexane derivatives, analyze ring puckering (Cremer-Pople parameters) and steric effects from 3,4-dimethyl groups .
  • Molecular Docking : Use AutoDock Vina or GROMACS to simulate binding with target proteins (e.g., enzymes). Parameterize force fields (e.g., AMBER) to account for conformational flexibility in the cyclohexane ring .

Q. What are the dominant conformational dynamics of the cyclohexane ring in this compound, and how do they influence its chemical behavior?

  • Conformational Analysis : SCXRD data for analogous compounds reveal envelope, half-chair, and screw-boat conformations. For example, puckering parameters (Q, θ, φ) differentiate between these states .
  • Impact on Reactivity : Steric hindrance from 3,4-dimethyl groups may restrict ring flipping, stabilizing specific conformers and directing regioselectivity in subsequent reactions (e.g., nucleophilic attacks at the ester group) .

Q. How can researchers resolve contradictions in crystallographic or spectroscopic data for this compound?

  • Disorder Modeling : In cases of crystallographic disorder (e.g., split positions for methyl groups), refine occupancy ratios using SHELXL and validate with residual density maps .
  • Data Cross-Validation : Correlate SCXRD bond lengths/angles with DFT-optimized geometries. Discrepancies >0.01 Å may indicate experimental artifacts or solvent effects .

Q. What mechanistic insights explain the compound’s role in multi-component reactions (e.g., cycloadditions or spirocyclic syntheses)?

  • Reaction Pathways : The amino and ester groups act as directing/activating moieties. For example, the amino group may participate in hydrogen bonding with electrophilic partners, as seen in Michael additions forming spirocyclic derivatives .
  • Kinetic Studies : Use in situ NMR or stopped-flow techniques to track intermediate formation. Density functional tight-binding (DFTB) simulations can model transition states .

Q. Methodological Best Practices

Q. What protocols ensure safe handling and environmentally compliant disposal of this compound?

  • Safety Measures : Use fume hoods and PPE (gloves, goggles) due to potential irritancy of amino esters. Store in airtight containers at 2–8°C to prevent hydrolysis .
  • Waste Management : Neutralize acidic/basic residues before disposal. Collaborate with certified waste management services for incineration or chemical degradation .

Q. How should researchers design experiments to explore the compound’s potential in drug discovery?

  • Biological Assays : Screen for antimicrobial activity using broth microdilution (MIC assays) or enzyme inhibition studies (e.g., acetylcholinesterase). For cytotoxicity, employ MTT assays on cell lines .
  • ADME Profiling : Use in vitro models (e.g., Caco-2 cells for permeability, liver microsomes for metabolic stability) to evaluate pharmacokinetic properties .

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

ethyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate

InChI

InChI=1S/C11H21NO2/c1-4-14-10(13)11(12)6-5-8(2)9(3)7-11/h8-9H,4-7,12H2,1-3H3

InChI Key

VKIWSYOCDMLLBN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC(C(C1)C)C)N

Origin of Product

United States

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